Argentinine

Vue d'ensemble

Description

The term "Argentinine" does not directly correspond to a known chemical compound in the provided papers. However, the papers discuss various compounds and materials related to silver (Argentum in Latin), such as argentilactone and argentomesogens, which may be of interest in the context of silver-based research. For instance, argentilactone is a compound that has been synthesized in both its R- and S- enantiomeric forms and has shown cytotoxic activities against cancer cell lines . Argentomesogens represent a class of silver-containing liquid crystals with notable luminescence properties .

Synthesis Analysis

The synthesis of argentilactone has been achieved through enantioselective catalytic allylation and ring-closing metathesis, starting from 2-octynal, with a notable enantiomeric excess (ee) of 82-84% . Another approach to synthesizing S-(+)-argentilactone utilized methyl-α-D-glucopyranoside as a carbohydrate template, involving steps such as hydrolysis, Wittig reaction, and oxidation to yield the target compound .

Molecular Structure Analysis

The molecular structure of a heterobimetallic complex containing silver, known as sodium bis[di(4-fluorobenzenesulfonyl)amido-N]argentate, has been characterized. It exhibits a lamellar layer structure with short interlayer contacts and a linear N-Ag-N core. The silver ion's coordination is extended by secondary interactions, contributing to the compound's structural stability .

Chemical Reactions Analysis

The chemical reactivity of silver complexes is highlighted in the synthesis of argentophilic interactions, which are shorter than aurophilic interactions in a pair of dimeric complexes. These interactions are significant in the context of photoluminescence and have been studied both experimentally and computationally .

Physical and Chemical Properties Analysis

The physical and chemical properties of silver-based compounds are diverse. For example, argentomesogens exhibit luminescence, which is a valuable property for materials science applications . The argentophilic interactions in silver complexes are strong enough to be observed through photoluminescence and have been quantified using computational methods to estimate interaction energy . The argentilactone compounds have demonstrated biological activity, specifically cytotoxic effects on cancer cell lines, indicating potential medicinal applications .

Applications De Recherche Scientifique

Cytotoxic Effects : Argentinine has shown cytotoxic effects against different cell lines. In the study "New cytotoxic protolimonoids from the stem bark of Aglaia argentea (Meliaceae)", argentinine demonstrated significant cytotoxic activity against P-388 murine leukemia cells (Farabi et al., 2017). Similarly, the study "Cytotoxic alkaloids of Annona montana" identified argentinine as one of the cytotoxic alkaloids isolated from Annona montana leaves (Wu et al., 1993).

Medicinal Potential : Research has explored the potential medicinal applications of argentinine. For example, "Chromone and phenanthrene alkaloids from Dennettia tripetala" identified argentinine among the isolated compounds with potential medicinal significance (López-Martín et al., 2002). In "Cytotoxic 3,4-secoapotirucallanes from Aaglaia argentea bark", compounds related to argentinine showed moderate cytotoxic activity, suggesting their potential in drug development (Mohamad et al., 1999).

Chemical Analysis and Isolation : Various studies have focused on the isolation and chemical analysis of argentinine. For instance, "Isoquinoline-derived alkaloids from the bark of Guatteria olivacea (Annonaceae)" discusses the isolation and structural elucidation of argentinine among other alkaloids (Araújo et al., 2020).

Inhibitory Effects on Nitric Oxide Production : The study "Alkaloids from Phaeanthus vietnamensis with inhibitory effect on nitric oxide production lipopolysaccharide-stimulated in RAW264.7 macrophages" found that argentinine was one of the compounds evaluated for its inhibitory effect on nitric oxide production in macrophages (Tu et al., 2021).

Propriétés

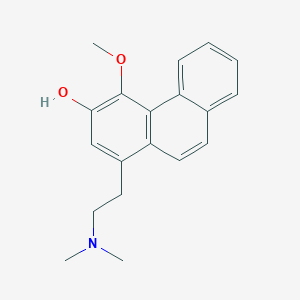

IUPAC Name |

1-[2-(dimethylamino)ethyl]-4-methoxyphenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-20(2)11-10-14-12-17(21)19(22-3)18-15-7-5-4-6-13(15)8-9-16(14)18/h4-9,12,21H,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCXNUWJYBNHDAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CC(=C(C2=C1C=CC3=CC=CC=C32)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(Dimethylamino)ethyl]-4-methoxyphenanthren-3-OL | |

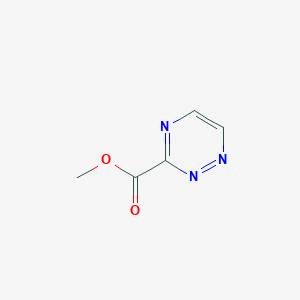

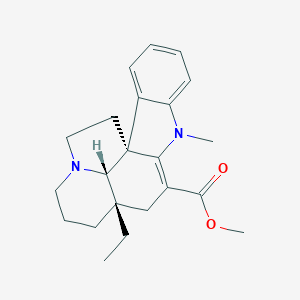

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

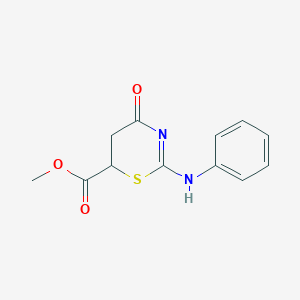

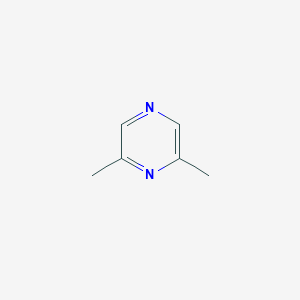

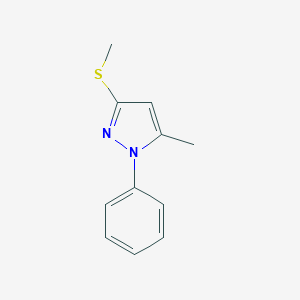

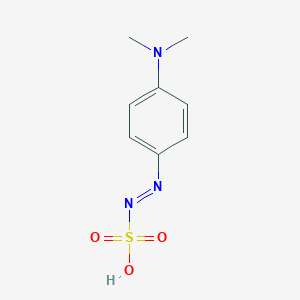

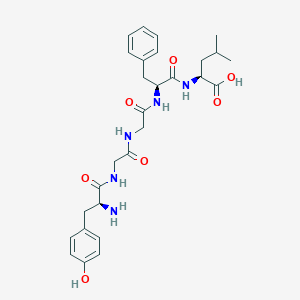

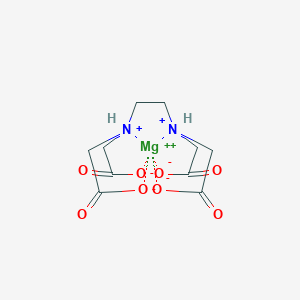

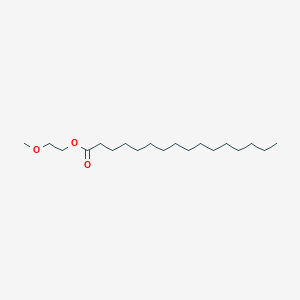

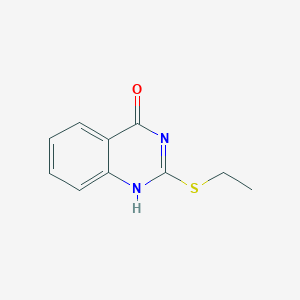

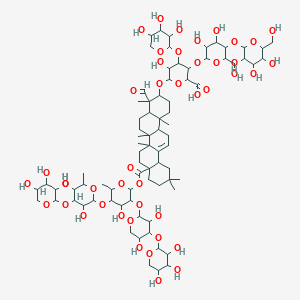

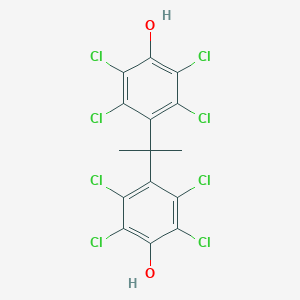

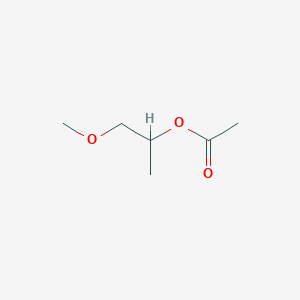

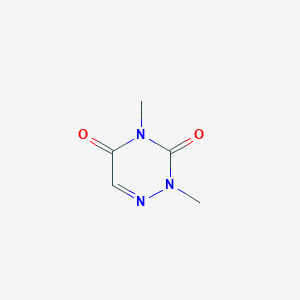

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.